molecular formula C20H19F3N2O2S B6363425 N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide CAS No. 1024457-74-6

N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide

Cat. No.: B6363425
CAS No.: 1024457-74-6
M. Wt: 408.4 g/mol
InChI Key: UKTFLEGPVNRPEF-UHFFFAOYSA-N
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Description

N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide is a complex organic compound that features an indole moiety linked to a phenoxypropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Phenoxypropanamide: The phenoxypropanamide moiety is synthesized by reacting 4-(trifluoromethylthio)phenol with 2-bromo-1-chloropropane in the presence of a base.

    Coupling Reaction: Finally, the indole derivative is coupled with the phenoxypropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or phenoxy derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Indol-3-ylethyl)-2-(4-methylthio)phenoxy)propanamide: Similar structure but with a methylthio group instead of a trifluoromethylthio group.

    N-(2-Indol-3-ylethyl)-2-(4-chlorophenoxy)propanamide: Contains a chlorophenoxy group instead of a trifluoromethylthio group.

Uniqueness

N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(trifluoromethylsulfanyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S/c1-13(27-15-6-8-16(9-7-15)28-20(21,22)23)19(26)24-11-10-14-12-25-18-5-3-2-4-17(14)18/h2-9,12-13,25H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTFLEGPVNRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)OC3=CC=C(C=C3)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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